molecular formula C10H13N5O3 B12365818 2'-Deoxyadenosine-13C10,15N5

2'-Deoxyadenosine-13C10,15N5

Cat. No.: B12365818
M. Wt: 266.14 g/mol
InChI Key: OLXZPDWKRNYJJZ-ASYNIKQTSA-N
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Description

2’-Deoxyadenosine-13C10,15N5 is a labeled nucleoside analog where carbon-13 and nitrogen-15 isotopes are incorporated into the molecular structure. This compound is a derivative of 2’-deoxyadenosine, a crucial component of DNA, and is often used in various scientific research applications due to its isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine-13C10,15N5 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the adenine and deoxyribose components of the molecule. The process begins with the synthesis of labeled adenine, followed by its attachment to a labeled deoxyribose sugar. The reaction conditions often require the use of specific catalysts and solvents to ensure the incorporation of isotopes at the desired positions .

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine-13C10,15N5 involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced chromatographic techniques for purification and stringent quality control measures to ensure isotopic purity and chemical integrity .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine-13C10,15N5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the deoxyribose sugar can lead to the formation of 2’-deoxyadenosine-13C10,15N5 derivatives with altered sugar moieties .

Scientific Research Applications

2’-Deoxyadenosine-13C10,15N5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxyadenosine-13C10,15N5 involves its incorporation into DNA during replication or repair processes. The labeled isotopes allow for the tracking and analysis of DNA synthesis pathways. Molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism. The pathways involved are primarily those related to DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyguanosine-13C10,15N5
  • 2’-Deoxycytidine-13C9,15N3
  • Thymidine-13C10,15N2

Uniqueness

2’-Deoxyadenosine-13C10,15N5 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and analyzing DNA-related processes. Compared to other labeled nucleosides, it offers unique insights into adenine-specific pathways and interactions .

Properties

Molecular Formula

C10H13N5O3

Molecular Weight

266.14 g/mol

IUPAC Name

(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1

InChI Key

OLXZPDWKRNYJJZ-ASYNIKQTSA-N

Isomeric SMILES

[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2])[13CH2]O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

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